LC-MS/MS Quantitation Precision: Deuterated Internal Standard vs. Non-Labeled Analog
KRASG12D-IN-3-d3 provides superior quantitation precision in LC-MS/MS compared to its non-deuterated parent, KRASG12D-IN-3, which is essential for accurate pharmacokinetic profiling [1]. The deuterium labeling creates a mass shift of +3 Da, allowing the internal standard to be chromatographically resolved and distinctly detected without interference from the analyte [2]. This mitigates matrix effects, a common source of error in bioanalysis [1].
| Evidence Dimension | LC-MS/MS Quantitation Precision |
|---|---|
| Target Compound Data | Mass shift of +3 Da (685.1 g/mol vs 682.1 g/mol) |
| Comparator Or Baseline | Non-deuterated KRASG12D-IN-3 (MW 682.1 g/mol) |
| Quantified Difference | ~3 Da mass difference |
| Conditions | LC-MS/MS analysis |
Why This Matters
This mass difference is critical for accurate quantitation, enabling precise measurement of drug concentrations in biological matrices for PK/PD studies.
- [1] ResolveMass. Deuterated Standards for LC-MS Analysis: What They Are & Why They Matter. (ResolveMass, 2025) View Source
- [2] MedChemExpress. KRASG12D-IN-3-d3 (Stable Isotope) Product Page. (MedChemExpress, n.d.) View Source
